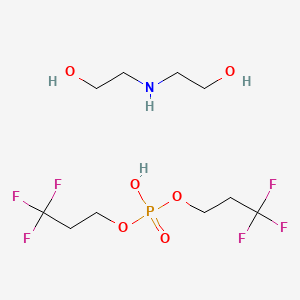
Dimethyl Cladosporin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl Cladosporin is a derivative of Cladosporin, a naturally occurring fungal metabolite isolated from the endophytic fungus Cladosporium cladosporioides. Cladosporin and its derivatives, including this compound, have garnered significant attention due to their potent biological activities, including antifungal, antibacterial, and antiparasitic properties .
Métodos De Preparación
Dimethyl Cladosporin can be synthesized through the methylation of Cladosporin. The process involves the use of dimethyl sulfate as a methylating agent. The crude product is then purified by chromatography on silica gel using a mixture of benzene, methanol, and acetic acid as the eluant . Industrial production methods typically involve culturing Cladosporium cladosporioides on a yeast extract-sucrose medium, followed by extraction of the metabolite with hot chloroform .
Análisis De Reacciones Químicas
Dimethyl Cladosporin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Aplicaciones Científicas De Investigación
Dimethyl Cladosporin has a wide range of scientific research applications. In chemistry, it is used as a lead compound for the development of new antifungal and antibacterial agents. In biology, it serves as a tool for studying fungal metabolism and the biosynthesis of secondary metabolites. In medicine, this compound has shown potential as an antiparasitic agent, particularly against Plasmodium falciparum, the causative agent of malaria . Additionally, it has applications in the agricultural industry as a selective herbicide for monocots .
Mecanismo De Acción
The mechanism of action of Dimethyl Cladosporin involves the inhibition of protein synthesis. It specifically targets lysyl-tRNA synthetase, an enzyme crucial for protein synthesis in both fungi and parasites. By inhibiting this enzyme, this compound disrupts the production of essential proteins, leading to the death of the target organism .
Comparación Con Compuestos Similares
Dimethyl Cladosporin is unique compared to other similar compounds due to its potent antifungal and antiparasitic activities. Similar compounds include Cladosporin, Calphostin C, and Ergosterol Peroxide. While Cladosporin shares a similar structure and biological activity, this compound exhibits enhanced potency due to the presence of additional methyl groups . Calphostin C and Ergosterol Peroxide, on the other hand, have different mechanisms of action and are primarily known for their anticancer and immunosuppressive properties .
Propiedades
Fórmula molecular |
C18H24O5 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
(3R)-6,8-dimethoxy-3-[[(2R,6S)-6-methyloxan-2-yl]methyl]-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C18H24O5/c1-11-5-4-6-13(22-11)9-15-8-12-7-14(20-2)10-16(21-3)17(12)18(19)23-15/h7,10-11,13,15H,4-6,8-9H2,1-3H3/t11-,13+,15+/m0/s1 |
Clave InChI |
PBNWYXJTPLKLOB-NJZAAPMLSA-N |
SMILES isomérico |
C[C@H]1CCC[C@@H](O1)C[C@H]2CC3=C(C(=CC(=C3)OC)OC)C(=O)O2 |
SMILES canónico |
CC1CCCC(O1)CC2CC3=C(C(=CC(=C3)OC)OC)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate](/img/structure/B13419869.png)

![2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13419893.png)



![(3'aR,4R,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B13419906.png)





